
4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride involves multiple steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient and cost-effective. This may include optimizing reaction conditions, using catalysts to increase yield, and implementing purification techniques to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, this compound may be used to study enzyme interactions and cellular processes. Its multiple functional groups make it a versatile tool for probing biological systems .
Medicine
Its structure suggests it could be modified to produce drugs with specific therapeutic effects .
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of 4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate
- 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride stands out due to its unique combination of functional groups.
Eigenschaften
Molekularformel |
C29H41ClN2O6S2 |
|---|---|
Molekulargewicht |
613.2 g/mol |
IUPAC-Name |
[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate;hydrochloride |
InChI |
InChI=1S/C29H40N2O6S2.ClH/c1-8-31-39(34,35)37-24-16-22(28(5,6)7)25(15-19(24)4)38-26-23(32)17-29(18(2)3,36-27(26)33)14-13-20-9-11-21(30)12-10-20;/h9-12,15-16,18,31-32H,8,13-14,17,30H2,1-7H3;1H |
InChI-Schlüssel |
XPHANNWTLLGFTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)OC1=CC(=C(C=C1C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)N)C(C)C)O)C(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



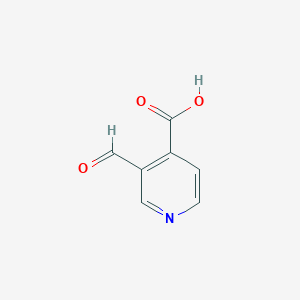

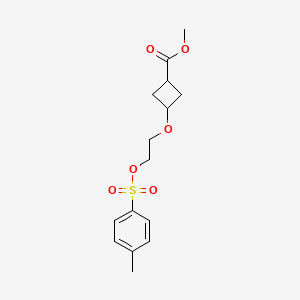
![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
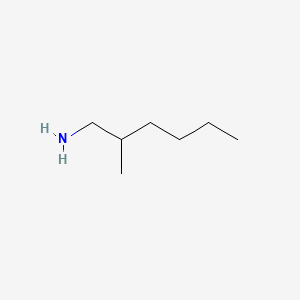

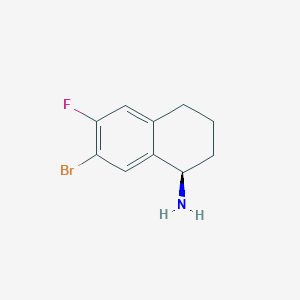


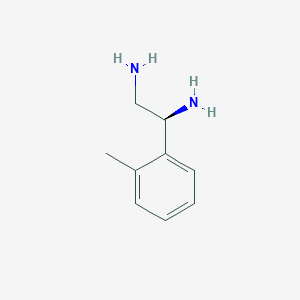

![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)
